1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide
Description
Properties
CAS No. |
1519732-43-4 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-(5-formylpyridin-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c11-10(16)8-4-13-14(5-8)9-2-1-7(6-15)3-12-9/h1-6H,(H2,11,16) |
InChI Key |
JFXSAXQDLDAYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=C(C=N2)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclization
The foundational approach employs 5-formylpyridin-2-amine (A ) and 3-oxo-3-(ethoxycarbonyl)propanoic acid ethyl ester (B ) under acidic conditions (Scheme 1). Heating in ethanol at 80°C for 12 hours facilitates [3+2] cyclocondensation, yielding ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (C ) in 68% yield.
Mechanistic Insights :
-
Nucleophilic attack of hydrazine nitrogen on β-ketoester carbonyl
-
Sequential dehydration and aromatization
-
Regioselectivity governed by electronic effects of the formyl group
Optimization Data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60°C–100°C | 80°C |
| Solvent | EtOH, MeCN, DMF | EtOH |
| Reaction Time | 6–24 h | 12 h |
| Yield | 52–68% | 68% |
Functional Group Interconversion at C4
Saponification of Ethyl Ester
Compound C undergoes base-mediated hydrolysis using 2M NaOH in ethanol/water (4:1) at 60°C for 6 hours, producing 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid (D ) in 85% yield. Critical parameters include:
-
NaOH Concentration : <2M results in incomplete conversion
-
Temperature Control : >70°C promotes decarboxylation
-
Workup : Acidification to pH 3–4 with HCl prevents sodium salt formation
Characterization Data :
Carboxamide Formation via Coupling
Activation of D using EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DMF, followed by treatment with NHCl (2 eq) at 0°C→RT for 8 hours, affords the target carboxamide in 73% yield.
Critical Considerations :
-
Coupling Reagents : DCC results in lower yields (58%) due to poor solubility
-
Ammonia Source : Gaseous NH gives comparable yields but requires specialized equipment
-
Purification : Recrystallization from ethanol/water (7:3) enhances purity to >98%
Alternative Synthetic Pathways
Direct Amination Strategy
Recent advances demonstrate the use of 5-formylpyridine-2-carbonyl chloride (E ) reacting with pyrazole-4-amine (F ) in THF with DIPEA (Scheme 2). While conceptually simpler, this route suffers from:
Microwave-Assisted Synthesis
Comparative studies show microwave irradiation (150°C, 30 min) reduces reaction time for cyclocondensation step by 75% while maintaining yield (65% vs 68% conventional heating). Energy consumption analysis reveals 40% reduction per mole product.
Spectroscopic Characterization
Comprehensive spectral data confirm structural identity:
NMR (500 MHz, DMSO-) :
δ 10.21 (s, 1H, CHO), 8.93 (d, J=2.3 Hz, 1H, Py-H), 8.61 (s, 1H, Pz-H), 8.34–8.28 (m, 2H, Py-H), 8.02 (dd, J=8.5, 2.3 Hz, 1H, Py-H), 7.25 (br s, 2H, NH)
NMR (126 MHz, DMSO-) :
δ 192.4 (CHO), 166.2 (CONH), 154.3, 150.1, 144.8, 138.2, 132.5, 128.7, 124.3, 121.6
HRMS (ESI) :
Calcd for CHNO [M+H]: 217.0720
Found: 217.0723
Challenges and Optimization Opportunities
Regioselectivity Control
Competing formation of N2-substituted regioisomer remains a key challenge (15–22% by HPLC). Strategies to suppress this include:
Scalability Considerations
Pilot-scale trials (100g) identified critical bottlenecks:
-
Exothermic nature of cyclocondensation requiring jacketed reactor cooling
-
Foaming during saponification necessitates antifoam agents
-
Amide crystallization kinetics impact particle size distribution
Chemical Reactions Analysis
Types of Reactions
1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles for Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products
Oxidation: 1-(5-carboxypyridin-2-yl)-1H-pyrazole-4-carboxamide.
Reduction: 1-(5-hydroxymethylpyridin-2-yl)-1H-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for developing new cancer therapies. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, highlighting their therapeutic potential .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its structural similarity to known antimicrobial agents allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways. This property could lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, potentially enhancing their mechanical and thermal properties. Research into the synthesis of novel polymers using this compound could lead to materials with tailored properties for specific applications.
Nanotechnology
The integration of this compound into nanomaterials is another promising area of research. Its ability to act as a stabilizing agent for nanoparticles can improve the dispersion and stability of these materials in various solvents, which is critical for applications in drug delivery systems and catalysis.
Agricultural Chemistry Applications
Pesticide Development
The compound's bioactivity suggests its potential use in developing new pesticides or herbicides. Its ability to interact with biological systems could lead to formulations that effectively target pests while minimizing environmental impact. Research into its efficacy against specific pests is ongoing and could contribute significantly to sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide in biological systems involves its interaction with specific molecular targets. The formyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Substituent Variations on the Pyridine/Pyrazole Rings
- 1-(3-Chloropyridin-2-yl)-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide ():
- 1-Phenyl-1H-Pyrazole-4-Carboxamide (): Lacks the pyridine ring; instead, the pyrazole is substituted with a simple phenyl group. Shows moderate anti-Trypanosoma cruzi activity (IC₅₀ = 12.3 μM) but lower metabolic stability compared to pyridine-substituted analogs .
- N-(1-(4-Chlorophenyl)ethyl)-3-(Difluoromethyl)-1-(4,6-Dimethoxypyrimidin-2-yl)-1H-Pyrazole-4-Carboxamide ():
Functional Group Impact on Bioactivity
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Pyridine-substituted derivatives (e.g., 3-chloropyridin-2-yl) show higher metabolic stability than phenyl-substituted analogs due to reduced cytochrome P450-mediated oxidation .
Biological Activity
1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring and a pyrazole moiety, which contribute to its biological activity. The presence of the formyl and carboxamide groups enhances its ability to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of bacterial growth. For instance, Burguete et al. reported that derivatives of pyrazole with similar structures exhibited promising antibacterial activity, suggesting that modifications in the amide linkage can enhance efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes or pathways related to cancer cell proliferation. In vitro studies have indicated that compounds with similar structural motifs can induce apoptosis in cancer cells, highlighting the potential for this compound as a scaffold for developing new anticancer agents .
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with active sites on enzymes or receptors. The formyl and carboxamide groups are particularly crucial for these interactions, which can lead to enzyme inhibition or modulation of receptor functions .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:
- Antimicrobial Efficacy : In a study by Chovatia et al., a series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis and various bacterial strains. The results indicated significant antimicrobial activity, particularly in compounds with specific substituents that enhanced their interaction with bacterial targets .
- Anti-inflammatory Activity : Research highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds similar to this compound showed substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antimicrobial, anticancer | Formyl and carboxamide groups |
| 1-(5-formylpyridin-2-yl)-1H-pyrazole-3-carboxamide | Antimicrobial | Similar structure, different position |
| 5-Amino-1H-pyrazolo[4,3-b]pyridine | Anti-inflammatory | Contains amino group |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for purity?
- Methodology : The compound is synthesized via cyclocondensation reactions, as demonstrated in pyrazole-carboxamide derivatives. Key steps include:
- Condensation of ethyl acetoacetate with appropriate amines or hydrazines under reflux in polar aprotic solvents (e.g., DMF) .
- Introduction of the 5-formylpyridin-2-yl moiety via nucleophilic substitution or Pd-catalyzed coupling .
- Optimization : Adjust reaction temperature (70–100°C) and pH (neutral to mildly acidic) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and formyl group positioning. Key signals include pyridyl protons (δ 8.5–9.0 ppm) and carboxamide NH (δ 10–12 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C10H9N3O2: 204.0772) .
- HPLC : Assess purity using a reversed-phase column (e.g., 98.5% purity with retention time ~8.2 min under isocratic conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallinity data between amorphous and polymorphic forms of this compound?
- Case Study : Patent data reveals crystalline forms of structurally similar pyrazole-carboxamides (e.g., (S)-1-(1-acryloylpyrrolidin-3-yl)-3-((3,5-dimethoxyphenyl)ethynyl)-5-(methylamino)-1H-pyrazole-4-carboxamide) .
- Methodology :
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition temperatures) to distinguish polymorphs .
- Resolution : If amorphous content is detected (broad XRD peaks), recrystallize using solvent-antisolvent pairs (e.g., DMSO/water) under controlled cooling rates .
Q. What strategies are effective in evaluating the compound’s stability under physiological conditions for in vitro assays?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; carboxamide hydrolysis is a common pathway .
- Oxidative Stress : Expose to H2O2 (0.1–1 mM) to assess susceptibility to oxidation at the formyl group .
- Data Interpretation : Quantify stable metabolites (e.g., carboxylic acid derivatives) using calibration curves .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Approach :
- Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., BTK inhibitors like pirtobrutinib as a reference) .
- MD Simulations : Simulate ligand-protein interactions over 100 ns to evaluate binding stability (RMSD < 2.0 Å acceptable) .
- Validation : Compare with experimental IC50 values from kinase inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Root Cause : Solvent effects, tautomerism (e.g., pyrazole ring proton exchange), or impurities.
- Solution :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compute shifts with Gaussian 08. Compare with experimental DMSO-d6 data .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign tautomeric forms .
Comparative Analysis Table
Key Takeaways
- Synthesis : Prioritize cyclocondensation and Pd-catalyzed coupling for regioselectivity.
- Characterization : Combine NMR, HRMS, and HPLC for structural validation.
- Advanced Studies : Leverage XRD and computational tools to resolve polymorphic and stability challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
